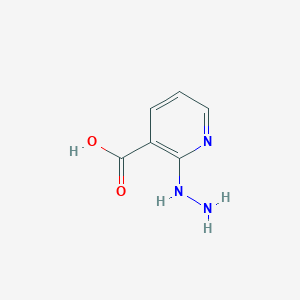

2-Hydrazino-nicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-hydrazinylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCVLYJVVCABBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Hydrazino Nicotinic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 2-hydrazino-nicotinic acid, often involving the direct reaction of a nicotinic acid precursor with a hydrazine (B178648) source.

Condensation Reactions with Hydrazine Hydrate (B1144303)

The most common and direct method for synthesizing this compound involves the condensation reaction of a suitable nicotinic acid derivative with hydrazine hydrate. This approach is favored for its relative simplicity and efficiency.

The synthesis of this compound and its derivatives often starts from readily available precursors like nicotinic acid or its more reactive forms. A prevalent method is the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine (B92270) ring with hydrazine. For instance, 2-chloronicotinic acid can be effectively converted to this compound. wikipedia.orgkent.ac.uk The synthesis of 2-hydrazinopyridine-3-carboxylic acid has been achieved via an aromatic substitution reaction using 2-chloronicotinic acid and 80% hydrazine hydrate, resulting in a 51% yield. kent.ac.uk Similarly, derivatives like 2-hydrazino-6-methylnicotinic acid have been prepared by refluxing 2-chloro-6-methyl nicotinic acid with hydrazine hydrate in absolute alcohol, yielding the product at 50%. prepchem.com

Alternatively, nicotinic acid can be activated to facilitate the reaction with hydrazine. One common strategy is the conversion of nicotinic acid to its corresponding acid chloride, typically using reagents like thionyl chloride or phosphorus pentachloride. mdpi.comresearchgate.netum.edu.my This activated intermediate, nicotinoyl chloride, readily reacts with hydrazine hydrate to form the corresponding hydrazide. researchgate.netum.edu.my This method is also applicable to the synthesis of various nicotinic acid hydrazide derivatives. mdpi.com

Ester derivatives of nicotinic acid also serve as valuable starting materials. The ester group can be subjected to hydrazinolysis, a reaction where the ester is treated with hydrazine hydrate, typically under reflux, to yield the desired hydrazide. mdpi.comnih.govekb.eg This method has been employed to prepare a range of 6-aryl-2-methylnicotinohydrazides in high yields (79%–90%) by refluxing the corresponding ethyl nicotinates with hydrazine hydrate. mdpi.comnih.gov

A one-pot, three-component reaction has also been described for the synthesis of ethyl 2-methyl-6-arylnicotinates, which are then converted to the hydrazides. This involves the reaction of enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid. mdpi.comnih.gov

The efficiency of the synthesis of this compound and its derivatives can be significantly influenced by the reaction conditions. Optimization of parameters such as temperature, solvent, and the use of catalysts is crucial for maximizing yield and purity.

Temperature: The reaction temperature is a critical factor. For instance, the synthesis of nicotinic acid hydrazide from nicotinoyl chloride and hydrazine hydrate is initiated at 0°C and then stirred at room temperature for 5 hours. researchgate.netum.edu.my In contrast, the hydrazinolysis of ester derivatives to form nicotinic acid hydrazides is typically carried out under reflux conditions for several hours. mdpi.comnih.govekb.eg The synthesis of Schiff bases from nicotinic acid hydrazide and aldehydes is often performed at a gentle heat of around 60-70°C. researchgate.net

Solvents: The choice of solvent can impact reaction rates and product isolation. Absolute alcohol is commonly used as a solvent for the reaction of chloro-nicotinic acid derivatives with hydrazine hydrate. prepchem.com For the synthesis of Schiff bases, ethanol (B145695) is a frequently employed solvent. researchgate.net In some cases, reactions are carried out in the absence of a solvent, such as the reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride. mdpi.com

Catalysts: Catalysts can be employed to enhance reaction rates and improve yields. For the synthesis of Schiff bases from nicotinic acid hydrazide and aldehydes, a catalytic amount of acetic acid is often added to the reaction mixture. researchgate.netresearchgate.net In industrial-scale production of nicotinic acid hydrazide, metal alkoxide catalysts like tetra-n-butoxy titanium may be used to facilitate the direct condensation of nicotinic acid with hydrazine hydrate. Zinc chloride has been used as a catalyst in the synthesis of thiazolidinone derivatives from Schiff bases of nicotinic acid hydrazide. researchgate.netum.edu.my

The optimization of these conditions is often determined empirically for each specific synthetic route to achieve the best possible outcome. researchgate.net

From Nicotinic Acid or its Activated Forms (e.g., Acid Chlorides, Esters)

Esterification and Subsequent Hydrazinolysis

A common and effective two-step strategy for the synthesis of this compound and its derivatives involves an initial esterification of the carboxylic acid group followed by hydrazinolysis of the resulting ester. This method provides a reliable route to the desired hydrazide, often with good yields.

The first step, esterification, typically involves reacting nicotinic acid or a substituted nicotinic acid with an alcohol in the presence of an acid catalyst. For example, ethyl 2-methyl-6-arylnicotinates are synthesized through a one-pot, three-component reaction of enaminones with ethyl acetoacetate and ammonium acetate in refluxing acetic acid. mdpi.comnih.gov

The second step is the hydrazinolysis of the ester. The nicotinic acid ester is treated with hydrazine hydrate, usually under reflux conditions. This reaction cleaves the ester bond and forms the more stable hydrazide. This method has been successfully used to prepare various 6-aryl-2-methylnicotinohydrazides from their corresponding ethyl esters with yields ranging from 79% to 90%. mdpi.comnih.gov Similarly, nicotinoyl-glycyl-glycine-methyl ester has been converted to its corresponding dipeptide hydrazide through hydrazinolysis with alcoholic hydrazine hydrate. mdpi.com The preparation of nicotinic acid hydrazides from their ester derivatives by refluxing with hydrazine hydrate is a well-established procedure. mdpi.com

This two-step approach is advantageous as it often proceeds with high efficiency and allows for the purification of the intermediate ester, which can lead to a purer final hydrazide product.

Metal-Catalyzed Reaction Pathways

Metal-catalyzed reactions represent a more advanced approach to synthesizing derivatives that can subsequently be converted to this compound or its analogues. These methods often offer high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized in the synthesis of nicotinic acid derivatives. For example, arylated butyl 2-bromoisonicotinates have been synthesized from butyl-2-bromoisonicotinate using a palladium catalyst. mdpi.com While this example pertains to isonicotinic acid, similar methodologies could potentially be adapted for nicotinic acid derivatives.

In a multi-step synthesis of phthalazine (B143731) derivatives, a Suzuki reaction catalyzed by a palladium complex (Pd2(dba)2) was employed to create a carbon-carbon bond, followed by further transformations to yield the final products. mdpi.com This highlights the utility of palladium catalysis in building complex molecular scaffolds that could incorporate a nicotinic acid moiety.

Furthermore, metal alkoxides, such as titanium or zirconium alkoxides, are used as catalysts in the industrial-scale production of nicotinic acid hydrazide. These catalysts facilitate the direct condensation of nicotinic acid with hydrazine hydrate, improving the efficiency of the process.

While direct metal-catalyzed synthesis of this compound itself is not extensively documented in the provided context, the use of metal catalysts in the synthesis of its precursors and related derivatives demonstrates the potential of these methods for developing novel and efficient synthetic routes.

Advanced Synthetic Techniques

Beyond the classical methods, advanced synthetic techniques are continuously being explored to improve the synthesis of this compound and its derivatives. These techniques often focus on improving efficiency, reducing environmental impact, and enabling the synthesis of more complex molecules.

One such area is the use of machine learning and automated systems to optimize reaction conditions. beilstein-journals.org While not yet specifically applied to this compound in the provided literature, these approaches hold promise for accelerating the discovery of optimal synthetic pathways by predicting reaction outcomes and suggesting novel reaction parameters. beilstein-journals.org

Another advanced technique is mechanochemical synthesis, such as ball milling, which offers a solvent-free alternative for certain reactions. This has been applied to the synthesis of specific nicotinic acid hydrazide derivatives like quinazolines and hydrazone-Schiff bases, often resulting in higher yields.

The development of novel one-pot, multi-component reactions also represents an advanced strategy. For instance, the synthesis of ethyl 2-methyl-6-arylnicotinates via a one-pot, three-component heterocyclocondensation process is a more efficient approach compared to traditional multi-step syntheses. mdpi.comnih.gov

Furthermore, the use of solid-phase supports and flow chemistry are emerging techniques that could be applied to the synthesis of this compound derivatives, potentially offering advantages in terms of purification and scalability. While specific examples for this compound are not detailed in the provided search results, these general trends in synthetic chemistry are likely to influence future synthetic strategies for this compound.

Mechanosynthesis Approaches

Mechanosynthesis, or mechanochemical synthesis, utilizes mechanical energy, typically through ball milling, to initiate chemical reactions between solid-state reactants. researchgate.netajol.info This solvent-free or liquid-assisted grinding (LAG) approach has been effectively applied to the synthesis of hydrazones and quinazolines from nicotinic acid hydrazide. rsc.orgnih.govresearchgate.net

The process involves grinding a mixture of a hydrazide, such as nicotinic acid hydrazide, with an appropriate aldehyde. rsc.org The mechanical forces generated during milling provide the necessary energy to overcome activation barriers and drive the reaction to completion, often in a significantly shorter time frame than conventional methods. acs.org For instance, the synthesis of certain hydrazones via mechanochemistry can be accomplished in approximately 30 minutes.

Research has demonstrated that mechanosynthesis is a particularly effective method for producing quinazolines. nih.govresearchgate.netrsc.org The efficiency of the reaction can be monitored using techniques like ex situ powder X-ray diffraction (PXRD), which tracks the conversion of starting materials into the final product. rsc.orgnih.govrsc.org This method stands out for its high efficiency and the ability to produce crystalline products, sometimes with different polymorphic forms compared to those obtained from solution. researchgate.net

Solid-State Melt Reactions for Derivative Formation

Solid-state melt reactions represent another solvent-free technique for synthesizing derivatives of nicotinic acid. This method involves heating a mixture of solid reactants above their melting points, allowing the reaction to proceed in the molten state without the need for a solvent. researchgate.net

This approach has proven to be highly efficient for the formation of (iso)nicotinic based hydrazones. rsc.orgnih.govresearchgate.netrsc.org In a typical procedure, nicotinic hydrazide is mixed with an aldehyde (such as 2,3- or 2,4-dihydroxybenzaldehyde) and heated in a sealed tube. rsc.org The reaction to form N-acylhydrazones can proceed efficiently at temperatures around 120-140°C, often reaching completion within one to two hours. rsc.orgresearchgate.net

Comparative studies indicate that while mechanosynthesis may be faster for certain derivatives like quinazolines, solid-state melt reactions are often more efficient for producing hydrazones derived from nicotinic acid hydrazide. nih.govrsc.orgresearchgate.net This method is valued for its simplicity, high yields (often in the range of 74-100%), and the high purity of the resulting products, which may not require further purification. researchgate.net

Vapour-Mediated Synthesis of Hydrazone-Schiff Bases

A novel extension of solid-state synthesis is the post-synthetic modification of crystalline products through vapour-mediated reactions. This technique has been successfully used to prepare hydrazone-Schiff bases from crystalline, amine-functionalized hydrazones. rsc.orgnih.govrsc.org

The process involves exposing pre-synthesized crystalline hydrazones to the vapours of a volatile aldehyde, such as 3- or 4-pyridinecarbaldehyde. nih.govresearchgate.netrsc.org The aldehyde vapour diffuses into the crystal lattice of the hydrazone, where it reacts with an available amine group to form a new C=N bond, resulting in a hydrazone-Schiff base. nih.govrsc.org This gas-solid reaction is a unique method for creating more complex structures without re-dissolving the starting material. The progress of these vapour-mediated reactions can be monitored using infrared attenuated total reflectance (IR-ATR) spectroscopy. rsc.orgrsc.org

Synthesis of Key Intermediates and Analogues

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. The preparation of nicotinoyl chloride, nicotinic acid hydrazide, and protected forms of hydrazine are fundamental steps in many synthetic pathways.

Nicotinoyl Chloride Synthesis

Nicotinoyl chloride is a crucial activated intermediate for the synthesis of amides and hydrazides from nicotinic acid. It is typically prepared by treating nicotinic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). prepchem.comum.edu.myresearchgate.net

When thionyl chloride is used, nicotinic acid is often refluxed with an excess of the reagent. prepchem.comprepchem.com After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the crystalline nicotinoyl chloride hydrochloride. prepchem.com Alternatively, a mixture of nicotinic acid and phosphorus pentachloride in an inert solvent like carbon tetrachloride can be refluxed to produce the acid chloride. um.edu.myresearchgate.net

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Thionyl chloride | Reflux for 2 hours | Not specified | prepchem.com |

| Phosphorus pentachloride | Reflux in CCl₄ for 2 hours at 100°C | 87.5% | um.edu.myresearchgate.net |

| Thionyl chloride | Reflux for 1.5 hours | Not specified | prepchem.com |

Nicotinic Acid Hydrazide Preparation

Nicotinic acid hydrazide is a cornerstone building block for a vast array of heterocyclic compounds. The most common synthetic route involves the hydrazinolysis of a nicotinic acid ester, such as ethyl nicotinate (B505614) or methyl nicotinate. mdpi.comtsijournals.comasianpubs.orgresearchgate.net

In this procedure, the ester is refluxed with hydrazine hydrate (NH₂NH₂·H₂O), often in an alcohol solvent like ethanol. tsijournals.comasianpubs.orgresearchgate.net The reaction mixture is typically heated for several hours. tsijournals.comresearchgate.net Upon cooling, the nicotinic acid hydrazide product crystallizes from the solution and can be collected by filtration. tsijournals.comasianpubs.org Yields for this reaction are generally high, often ranging from 65% to 97%. tsijournals.comasianpubs.org An alternative method involves the direct reaction of nicotinoyl chloride with hydrazine hydrate at low temperatures. um.edu.myresearchgate.net

| Starting Material | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethyl nicotinate | Hydrazine hydrate, Ethanol | Reflux for 10-12 hours | 65% | tsijournals.com |

| Ethyl nicotinate | Hydrazine hydrate, Ethanol | Reflux for 4 hours | 74% | asianpubs.org |

| Nicotinoyl chloride | Hydrazine hydrate | Stir at room temperature for 5 hours | 78.2% | um.edu.myresearchgate.net |

| Ethyl nicotinate derivatives | Hydrazine hydrate | Reflux for 3 hours | 79-90% | mdpi.com |

| Methyl nicotinate | Hydrazine hydrate, Ethanol | Reflux for 6 hours | 73% | researchgate.net |

Protected Hydrazine Derivatives (e.g., Boc-protected forms)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydrazine group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. acs.orgmdpi.com

The synthesis of Boc-protected hydrazino nicotinic acid (Boc-HYNIC) involves reacting 6-hydrazinonicotinic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under alkaline conditions. This protection strategy is crucial, particularly when conjugating the nicotinic acid moiety to other molecules, as it prevents the highly reactive hydrazine from engaging in undesired reactions. acs.org For example, N-Boc-L-amino acids have been coupled with nicotinic acid hydrazide using coupling reagents like HATU to form protected peptide hydrazides in high yields. mdpi.com The Boc group is stable under many reaction conditions but can be readily removed later in the synthetic sequence, typically by treatment with a strong acid like hydrochloric acid (HCl) gas. acs.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Hydrazino Nicotinic Acid

Condensation Reactions with Carbonyl Compounds

The chemical reactivity of 2-hydrazino-nicotinic acid is significantly influenced by the presence of the hydrazine (B178648) (-NH-NH2) group. This moiety readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones and Schiff bases. researchgate.netrsc.orgpjps.pk

The reaction between the free -NH2 group of the hydrazine moiety in this compound and a carbonyl compound (aldehyde or ketone) results in the formation of a C=N-NH- linkage, characteristic of hydrazones, which are a class of Schiff bases. researchgate.netsoeagra.com This condensation reaction is a well-established method for synthesizing these derivatives and typically involves refluxing the reactants in an organic solvent, often with a catalytic amount of acid like acetic acid to facilitate the reaction. researchgate.netum.edu.myresearchgate.net The general mechanism involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. soeagra.comnumberanalytics.com

Green synthesis approaches have also been explored, utilizing natural catalysts like lemon juice in an ethanol (B145695) solvent at room temperature, providing a more environmentally friendly and cost-effective method. scispace.com Various aldehydes and ketones can be used in this reaction to produce a diverse range of nicotinic acid hydrazide Schiff bases. um.edu.myscispace.com For instance, nicotinic acid hydrazide has been condensed with a variety of aldehydes to create different Schiff bases. um.edu.my The formation of these compounds is a cornerstone for developing various heterocyclic units. scispace.com

The formation of hydrazones is a reversible reaction, and its kinetics are influenced by several factors, including pH, temperature, and the concentration of reactants. nih.govnih.gov The reaction is acid-catalyzed, with an optimal pH often observed in the acidic range. nih.govgoogle.com For example, studies on the formation of hydrazones from 6-hydrazinonicotinic acid (a structural isomer of this compound) have shown that the reaction yields are independent of pH in the range of 0.5 to 5.5. nih.gov Optimal labeling yields of 85% were achieved with a precursor concentration of 2.1 mM at 70°C for 10 minutes. nih.gov

Computational and experimental studies have provided insights into the mechanism of hydrazone exchange reactions, which are mechanistically similar to their formation. These studies suggest that the rate of reaction can be significantly enhanced by the presence of proximal acid/base groups that can facilitate intramolecular proton transfer, thereby lowering the activation energy of the transition state. ljmu.ac.uk The stability of the resulting hydrazone is also a key thermodynamic consideration. While oximes are generally more hydrolytically stable than hydrazones, the equilibrium constant for hydrazone formation can still be substantial. nih.gov

Once formed, the hydrazone scaffold derived from this compound can undergo further chemical modifications. rsc.orggoogle.com This allows for the introduction of additional functional groups or the construction of more complex molecular architectures. For example, crystalline amine-functionalized hydrazones have been shown to undergo post-synthetic modifications through reactions with aldehyde vapors to form hydrazone-Schiff bases. rsc.orgrsc.org This demonstrates the potential for solid-state transformations of these scaffolds.

Furthermore, the hydrazone linkage itself can be a target for modification. For instance, the synthesis of 6-(N′-isopropylidene-hydrazino)-nicotinic acid, N-hydroxysuccinimidyl ester from 6-hydrazino-nicotinic acid illustrates how the hydrazone can be protected and subsequently activated for conjugation to other molecules. google.com Such modifications are crucial in the development of bifunctional crosslinking reagents and for the immobilization of biomolecules on surfaces. google.com The ability to perform these modifications allows for the fine-tuning of the properties of the final molecule for specific applications.

Kinetics and Thermodynamics of Hydrazone Formation

Coordination Chemistry and Metal Complex Formation

The structure of this compound, featuring both a pyridine (B92270) ring and a hydrazine group, makes it an effective ligand for coordinating with metal ions. researchgate.netrsc.org This has led to extensive research into its coordination chemistry and the formation of various metal complexes.

This compound can act as a chelating ligand, binding to a metal ion through multiple donor atoms. researchgate.netnih.gov The specific chelation mode can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net It can coordinate as a bidentate ligand through the terminal hydrazine nitrogen and the pyridine nitrogen. researchgate.netresearchgate.net This bidentate chelation is a key feature in its coordination with metals like technetium. researchgate.netnih.gov The formation of stable metal complexes is a critical aspect of its application in various fields. researchgate.net

The presence of both a hydrazine group and a carboxylic acid group allows for diverse reactivity and the formation of stable complexes with various metal ions including iron, aluminum, cobalt, zinc, manganese, vanadium, antimony, and nickel. google.com

Both the hydrazine and the pyridyl nitrogen atoms of this compound play a crucial role in its coordination to metal ions. The ortho positioning of the hydrazine and pyridine nitrogens enables the formation of a stable five-membered chelate ring upon coordination with a metal center. researchgate.netrsc.orgnih.gov This chelation is considered a key factor in the efficient coordination of metals like technetium. researchgate.netnih.gov

In many complexes, this compound acts as a bidentate ligand, coordinating through both the hydrazine nitrogen and the pyridine nitrogen. researchgate.netresearchgate.net For instance, in technetium and rhenium complexes with similar hydrazinopyridine ligands, the pyridyl nitrogen is consistently found to be coordinated to the metal center. researchgate.net However, since this compound can only occupy a maximum of two coordination sites, additional co-ligands are often required to satisfy the coordination sphere of the metal. researchgate.netresearchgate.net

Ligand Properties and Chelation Modes

Monodentate, Bidentate, and Tridentate Coordination

This compound (2-HYNIC), an isomer of the well-established chelator 6-hydrazinonicotinic acid (HYNIC), demonstrates versatile coordination behavior, primarily acting as a chelating agent. nih.gov Its structure, featuring a hydrazine group and a pyridine nitrogen in a mutually ortho position, enables it to form stable chelate rings with metal ions. nih.gov The primary coordination modes observed are monodentate and bidentate, with the potential for tridentate coordination depending on the reaction conditions and the nature of the metal ion and co-ligands.

Monodentate Coordination: In some instances, 2-HYNIC can coordinate to a metal center through only one of its donor atoms, typically the terminal nitrogen of the hydrazine group. nih.gov However, this mode is less common, as the molecule readily forms a more stable chelated structure. nih.gov

Bidentate Coordination: The most prevalent coordination mode for 2-HYNIC is bidentate, involving both the pyridine nitrogen and the terminal nitrogen of the hydrazine group. nih.govnih.gov This chelation is a key feature of its interaction with metals like technetium. nih.gov Structural studies of analogous hydrazinopyridine complexes with technetium and rhenium have shown that the ligand often loses all three hydrazinic hydrogens upon bidentate coordination. nih.gov

Tridentate Coordination: While less explicitly detailed for 2-HYNIC itself in the provided results, related hydrazone ligands derived from nicotinic acid hydrazide can act as tridentate ligands. researchgate.net These ligands coordinate through the carbonyl oxygen, the azomethine nitrogen, and another donor atom, often from a substituent on the aldehydic or ketonic precursor. researchgate.net Given the structural similarities, the potential for 2-HYNIC to engage in tridentate coordination, possibly involving the carboxylate oxygen in addition to the hydrazine and pyridine nitrogens, cannot be entirely ruled out under specific conditions.

The coordination versatility of 2-HYNIC is a significant factor in its ability to form stable complexes with a variety of transition metals.

Interaction with Transition Metals (e.g., Technetium, Nickel, Zinc, Iron, Manganese, Copper, Silver)

This compound and its related nicotinic acid hydrazide derivatives readily form complexes with a range of transition metals. The coordination chemistry with technetium is particularly well-studied due to its applications in radiopharmaceuticals. nih.govexplorationpub.com

Technetium (Tc): 2-HYNIC is an efficient chelator for technetium, particularly the metastable isotope technetium-99m (⁹⁹ᵐTc). nih.govexplorationpub.com It is capable of capturing technetium at very low concentrations, a crucial property for radiolabeling. nih.gov The coordination chemistry of 2-HYNIC with technetium closely resembles that of its more common isomer, 6-HYNIC. nih.gov Studies using LC-MS have shown that both isomers form complexes with the loss of five protons from the ligand set when co-ligands like tricine (B1662993) or EDDA are present, suggesting a formal oxidation state of +5 for the technetium center. nih.gov The chelation of 2-HYNIC to technetium is considered a key aspect of their interaction. nih.gov

Nickel (Ni), Zinc (Zn), Iron (Fe), Copper (Cu), and Manganese (Mn): Research on nicotinic acid hydrazide and its derivatives, which are structurally similar to 2-HYNIC, demonstrates their ability to form stable complexes with these transition metals. researchgate.netftstjournal.comacademicjournals.org For instance, nicotinic acid hydrazide acts as a neutral bidentate donor, coordinating through the carbonyl oxygen and the azomethine nitrogen to form distorted octahedral complexes with Fe(II) and Cu(II). ftstjournal.com Similarly, Schiff bases derived from nicotinic hydrazide react with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III) to yield mononuclear complexes. researchgate.net Hydrazone derivatives of nicotinic acid also form stable complexes with Cu(II) and Zn(II). frontiersin.org The coordination in these complexes often involves the keto-enol tautomerism of the hydrazone moiety. jetir.org

Silver (Ag): While direct studies on the interaction of 2-HYNIC with silver are not detailed in the provided results, the known affinity of hydrazine and pyridine functional groups for silver suggests that complex formation is highly probable.

The interaction of 2-HYNIC and its analogues with these transition metals often results in the formation of stable, colored complexes with distinct geometries.

Influence of Co-ligands on Coordination Sphere and Complex Stability

Co-ligands play a crucial role in the coordination chemistry of 2-HYNIC, particularly in complexes with technetium-99m. explorationpub.comexplorationpub.com Since 2-HYNIC, acting as a monodentate or bidentate ligand, cannot by itself saturate the coordination sphere of the metal, co-ligands are essential to complete the coordination and stabilize the resulting complex. explorationpub.comresearchgate.net

Commonly used co-ligands in conjunction with HYNIC-type chelators include:

Tricine nih.govexplorationpub.com

Ethylenediaminediacetic acid (EDDA) nih.govexplorationpub.com

Nicotinic acid explorationpub.com

Pyridine dicarboxylic acid (PDA) explorationpub.com

Glucamine explorationpub.com

Mannitol explorationpub.com

Glucoheptonic acid explorationpub.com

The choice of co-ligand significantly influences the properties of the final metal complex. For instance, in ⁹⁹ᵐTc-HYNIC complexes, co-ligands can affect the stability, lipophilicity, and biodistribution of the radiolabeled species. nih.gov Studies have shown that tricine and EDDA, when used as co-ligands, result in the formation of stable radiochemical complexes. explorationpub.com The use of EDDA as a co-ligand can also reduce the number of isomeric forms and enhance the stability of ⁹⁹ᵐTc-peptide complexes. researchgate.net

Furthermore, the nature of the co-ligand can modulate the in vivo metabolism and excretion properties of the radiocompound. researchgate.net By varying the co-ligands, it is possible to fine-tune the pharmacokinetic properties of the resulting complex. researchgate.net

Stereoisomerism in Metal Complexes

The coordination of 2-HYNIC and co-ligands to a metal center can lead to the formation of stereoisomers. researchgate.net These are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. simply.science The presence of multiple ligands and the geometry of the coordination sphere create opportunities for both geometric (cis-trans) and optical isomerism. simply.sciencelibretexts.org

Geometric Isomerism: This type of isomerism arises from different arrangements of ligands around the central metal ion. libretexts.org For example, in a square planar or octahedral complex, two identical ligands can be positioned adjacent to each other (cis) or opposite to each other (trans). simply.sciencelibretexts.org The formation of cis and trans isomers is common in coordination chemistry and can lead to compounds with significantly different chemical and biological properties. simply.science

Optical Isomerism: Optical isomers, or enantiomers, are non-superimposable mirror images of each other. simply.science This type of isomerism occurs when a molecule is chiral, meaning it lacks a plane of symmetry. uomustansiriyah.edu.iq In coordination compounds, chirality can arise from the presence of an asymmetric ligand or from an asymmetric arrangement of the ligands around the metal center. simply.science

Cyclization and Heterocyclic Ring Formation

Formation of Oxadiazoles and Oxadiazoline Derivatives

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. ijper.org Derivatives of this compound, specifically the corresponding acid hydrazide, are key intermediates in the synthesis of 1,3,4-oxadiazoles.

A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of an acylhydrazide. ijper.org This can be achieved by heating the acylhydrazide with a dehydrating agent like phosphorus oxychloride. ijper.org Another route involves the reaction of an acid hydrazide with an orthoester, such as triethyl orthoacetate. scispace.com

For example, the reaction of a hydrazide with formic acid can produce an N-formyl acid hydrazide, which upon refluxing with a dehydrating agent like phosphorus pentoxide, yields the corresponding 1,3,4-oxadiazole (B1194373). nih.gov The synthesis of various 1,3,4-oxadiazole derivatives often proceeds through the initial formation of an acid hydrazide, followed by cyclization with different reagents. mdpi.com

Ring Closures to Pyrrolo[3,4-d]pyridazinone

The synthesis of the pyrrolo[3,4-d]pyridazinone heterocyclic system is a subject of interest in medicinal chemistry due to the biological activities associated with this scaffold, including potent anti-inflammatory properties as COX-2 inhibitors. mdpi.comnih.gov A common and direct synthetic route to this core structure involves the condensation of a hydrazine derivative with a suitably substituted pyrrole (B145914) precursor.

A representative synthesis begins with a pyrrole-3,4-dicarboxylic acid derivative, such as a diester or an anhydride (B1165640). For instance, the reaction of a 3,4-dicarboxypyrrole anhydride with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., methylhydrazine) under reflux conditions leads to the formation of the fused pyridazinone ring. mdpi.com The mechanism proceeds via the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the anhydride, followed by a second intramolecular cyclization step where the other nitrogen atom attacks the remaining carbonyl group, ultimately forming the stable, fused heterocyclic system after dehydration.

While this compound is a hydrazine derivative, its direct conversion to a pyrrolo[3,4-d]pyridazinone is not a chemically straightforward transformation, as it would require the deconstruction of the pyridine ring. The literature primarily describes the synthesis of the pyrrolo[3,4-d]pyridazinone core from precursors that already contain the pyrrole ring. mdpi.commdpi.com

Quinazoline (B50416) Synthesis

The quinazoline framework is a key structural motif in numerous pharmacologically active compounds. openmedicinalchemistryjournal.com The synthesis of quinazolines is a well-established area of organic chemistry, with numerous methods developed starting from benzene-based precursors. organic-chemistry.orgnih.gov

A prevalent modern strategy for constructing the quinazoline ring involves the cyclization of 2-aminobenzonitrile (B23959) or 2-aminobenzamide (B116534) derivatives with various electrophilic partners. For example, an iron-catalyzed reaction can achieve the synthesis of quinazolines from 2-alkylamino N-H ketimines, which are themselves derived from 2-alkylamino benzonitriles. This process involves C(sp³)-H oxidation and subsequent intramolecular C-N bond formation to yield the final aromatic quinazoline ring. nih.gov Another approach utilizes a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to afford diverse quinazoline structures. organic-chemistry.org

The direct synthesis of a quinazoline, which contains a fused benzene-pyrimidine system, from this compound is not a standard or reported transformation, as it would necessitate a complex ring transformation of the pyridine moiety into a benzene (B151609) ring.

Acid-Base Chemistry and Proton Transfer Reactions

The chemical nature of this compound is defined by its acidic carboxylic acid group and the basic/nucleophilic hydrazine moiety. These functional groups govern its acid-base properties and its ability to engage in proton transfer reactions.

Deprotonation by Anions (e.g., Fluoride)

The hydrazine group (-NH-NH2) possesses acidic protons that can be abstracted by a sufficiently strong base. Anions, particularly in aprotic solvents where their basicity is enhanced, can act as such bases. The fluoride (B91410) ion (F⁻) is a notable example due to its high charge density and basicity.

The deprotonation mechanism involves the abstraction of a proton from one of the nitrogen atoms of the hydrazine moiety. researchgate.net This process is often preceded by the formation of a hydrogen-bonded complex between the N-H group and the anion. The strength of this interaction facilitates the subsequent proton transfer. While specific studies on this compound are limited, research on analogous nicotinohydrazide derivatives demonstrates this principle. The interaction with fluoride can be monitored by spectroscopic methods like NMR, where a significant downfield shift or disappearance of the N-H proton signal indicates deprotonation.

Table 1: Representative Spectroscopic Shifts Indicating Deprotonation This table illustrates typical changes observed in ¹H NMR spectra for a related nicotinic acid hydrazone upon interaction with a strong anionic base like fluoride, indicating the formation of a hydrogen-bonded complex and subsequent deprotonation.

| Proton | Chemical Shift (δ, ppm) - Before Anion Addition | Chemical Shift (δ, ppm) - After Anion Addition | Interpretation |

| N-H | ~11.2 | >14.0 or signal disappearance | Deshielding due to hydrogen bonding, followed by proton abstraction. |

| O-H | ~9.6 | >17.0 or signal disappearance | Indicates interaction with the anion, suggesting increased acidity or deprotonation. |

Data is illustrative and based on analogous systems.

Hydrogen Bonding Interactions

The functional groups of this compound—the carboxylic acid, the pyridine ring nitrogen, and the hydrazine group—are all capable of participating in hydrogen bonding, acting as both hydrogen bond donors and acceptors. nih.gov These interactions are crucial in determining the compound's solid-state structure and its interactions in solution.

Crystallographic studies of the isomeric compound nicotinohydrazide (pyridine-3-carbohydrazide) provide significant insight into these interactions. iucr.orgnih.gov In the solid state, molecules are linked into extensive three-dimensional networks stabilized by a combination of intermolecular hydrogen bonds. nih.gov

Key interactions observed include:

N-H···O Bonds: The N-H groups of the hydrazine moiety act as hydrogen bond donors to the carbonyl oxygen atom of a neighboring molecule.

N-H···N Bonds: The hydrazine N-H groups can also donate a hydrogen bond to the nitrogen atom of the pyridine ring of an adjacent molecule.

These interactions often lead to the formation of recognizable supramolecular motifs. For example, the self-assembly of two molecules via N-H···O hydrogen bonds can create a characteristic ring pattern known as the R²₂(10) graph-set descriptor. iucr.org The interplay of these various hydrogen bonds results in a stable, highly organized crystal lattice. researchgate.netiucr.org

Table 2: Typical Hydrogen Bond Parameters in a Related Hydrazide Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Supramolecular Motif |

| N-H···N(pyridine) | 0.86 | 2.15 | 3.003 | 171 | Chain/Sheet |

| N-H···O(carbonyl) | 0.86 | 2.10 | 2.945 | 167 | Dimer (R²₂(10) ring) |

Data sourced from crystallographic studies of nicotinohydrazide. iucr.orgnih.gov

Spectroscopic and Structural Elucidation of 2 Hydrazino Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) provides valuable insights into the number, type, and connectivity of protons in a molecule. In the context of 2-hydrazino-nicotinic acid derivatives, specific chemical shifts (δ) are indicative of the protons' locations.

For instance, in nicotinic acid hydrazide, the protons of the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. chemicalbook.com The protons on the hydrazine (B178648) and amide moieties give rise to distinct signals that are often exchangeable with deuterium (B1214612) oxide (D₂O). For example, the NH and NH₂ protons in nicotinic acid hydrazides show D₂O-exchangeable signals in the regions of δ 9.58–9.62 ppm and 4.52–4.60 ppm, respectively. mdpi.com In some derivatives, these signals can be observed at different chemical shifts, such as the NH proton at δ 11.81 ppm and the NH₂ protons at δ 4.05 ppm. jst.go.jp

The formation of derivatives, such as Schiff bases, by condensing the hydrazide with aldehydes introduces new proton signals. A characteristic signal for the azomethine proton (-CH=N-) appears in the δ 8.06–8.96 ppm range. mdpi.com The presence of different conformers (cis and trans) in some derivatives can lead to the appearance of two sets of signals for certain protons, such as the -OCH₂, -N=CH, and -NH groups. arkat-usa.org For example, two singlets for the NH proton have been observed at δ 12.37 and 13.31 ppm in a derivative, indicating the presence of cis and trans conformers. jst.go.jp

The following table summarizes typical ¹H NMR chemical shifts for various protons in derivatives of this compound.

| Proton Type | Chemical Shift (δ, ppm) |

| Pyridine Ring Protons | 7.35-8.66 |

| Hydrazide NH | 9.58-12.37 |

| Hydrazide NH₂ | 4.05-5.25 |

| Azomethine (-CH=N-) | 8.06-8.96 |

| Methyl (-CH₃) | 2.59-2.61 |

| Methylene (-CH₂) | 4.25-4.40 |

Data compiled from multiple sources. chemicalbook.commdpi.comjst.go.jp

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In derivatives of this compound, the carbonyl carbon (C=O) of the hydrazide group is typically found in the downfield region of the spectrum, around δ 161.5-167 ppm. mdpi.comikm.org.my The carbons of the pyridine ring resonate at characteristic chemical shifts, with those adjacent to the nitrogen atom (C2 and C6) appearing at lower field. ikm.org.my For example, in 2-thiophenecarboxaldehyde nicotinic hydrazone, the carbons adjacent to the ring nitrogen resonated at δ 151.3 and 152.2 ppm. ikm.org.my

The formation of derivatives introduces new carbon signals. For instance, in hydrazone derivatives, the azomethine carbon (N=CH) gives a signal in the range of δ 139.97-145.92 ppm. arkat-usa.org The presence of other functional groups, such as methyl groups, will also give rise to characteristic signals in the upfield region of the spectrum, for example, around δ 23.41–23.59 ppm. mdpi.com

The table below presents typical ¹³C NMR chemical shifts for key carbon atoms in this compound and its derivatives.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 161.5-170.39 |

| Pyridine Ring Carbons | 127.8-152.2 |

| Azomethine (N=CH) | 139.97-145.92 |

| Methyl (-CH₃) | 23.41-23.59 |

Data compiled from multiple sources. mdpi.comarkat-usa.orgikm.org.my

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for unambiguously assigning the structure of complex molecules.

COSY (¹H-¹H) experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in piecing together molecular fragments. ikm.org.mymdpi.com For example, a COSY spectrum can confirm the connectivity of protons within the pyridine ring. mdpi.com

HMQC (or its more modern equivalent, HSQC for Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached. ikm.org.mymdpi.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. mdpi.comnih.gov These techniques have been instrumental in confirming the structures of various hydrazone derivatives of nicotinic acid. mdpi.comscispace.com

13C NMR for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

IR and FTIR spectroscopy are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. mdpi.com These absorption patterns serve as a molecular fingerprint, allowing for the identification of functional groups. mdpi.comnih.gov

In the analysis of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups such as carbonyl (C=O), amine (N-H), hydroxyl (O-H), and imine (C=N) groups. mdpi.comarkat-usa.orgum.edu.my The formation of derivatives can be monitored by the appearance or disappearance of specific absorption bands. For example, the reaction of a hydrazide to form a Schiff base is confirmed by the disappearance of the NH₂ absorption bands and the appearance of a new C=N stretching band. arkat-usa.org

The IR spectra of this compound derivatives exhibit several characteristic absorption bands that are crucial for structural elucidation.

C=O Stretching: The carbonyl group of the hydrazide typically shows a strong absorption band in the region of 1635–1693 cm⁻¹. mdpi.comjst.go.jp In some derivatives, two C=O bands can be observed, for instance at 1693 and 1670 cm⁻¹. jst.go.jp Conjugation can lower the frequency of the C=O stretching vibration. libretexts.org

N-H Stretching: The N-H bonds of the hydrazine and amide groups give rise to absorption bands in the range of 3187–3441 cm⁻¹. mdpi.comjst.go.jp These bands can sometimes be broad due to hydrogen bonding. pressbooks.pub The N-H stretching of primary amines (NH₂) often appears as two bands. libretexts.org

O-H Stretching: A broad absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H group in a carboxylic acid. libretexts.orgpressbooks.pub

C=N Stretching: The C=N double bond in Schiff base derivatives typically absorbs in the range of 1550–1650 cm⁻¹. libretexts.org

The following table summarizes the characteristic IR absorption bands for key functional groups in this compound and its derivatives.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| Carbonyl (C=O) | 1635-1750 |

| Amine/Amide (N-H) | 3187-3441 |

| Carboxylic Acid (O-H) | 2500-3300 |

| Imine (C=N) | 1550-1650 |

Data compiled from multiple sources. mdpi.comjst.go.jplibretexts.orgpressbooks.pub

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. The molecular formula of this compound is C₆H₇N₃O₂, corresponding to a monoisotopic mass of 153.053826 Da and an average mass of 153.141 Da. chemspider.comnih.gov Techniques such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are commonly employed.

ESI-MS is frequently used for analyzing aroylhydrazones derived from nicotinic acid hydrazide, providing detailed information on their fragmentation pathways in both positive and negative ion modes. researchgate.netdntb.gov.ua For instance, high-resolution mass spectrometry (HRMS) of the related isomer, 6-hydrazinonicotinic acid, shows a molecular ion peak at an m/z of 154.0382, corresponding to the protonated molecule [M+H]⁺. Similarly, MALDI-Time-of-Flight (ToF)-MS has been effectively used to confirm the molecular weights of larger biomolecules, such as peptide derivatives modified with hydrazinonicotinic acid (HYNIC). scielo.br

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. In derivatives of this compound, which often feature a hydrazone linkage (-NH-N=CH-), cleavage of this bond is a characteristic fragmentation pathway. nih.gov This provides definitive evidence for the presence of the hydrazone moiety and helps to identify the constituent parts of the molecule.

Interestingly, hydrazinonicotinic acid itself has been proposed as a novel matrix for MALDI-MS analysis of oligosaccharides. nih.govrsc.org It significantly enhances the ionization efficiency of these biomolecules, allowing for detection at the attomole level and providing clear fragmentation data for structural elucidation. nih.govrsc.org

| Compound/Derivative | Ionization Method | Observed m/z | Assignment | Reference |

| This compound | - | 153.141 (Avg. Mass) | M | chemspider.com |

| 6-Hydrazinonicotinic acid | HRMS | 154.0382 | [M+H]⁺ | |

| 6-[2-(4-Methylbenzylidene)hydrazinyl]nicotinohydrazide | ESI | 270.1 | [M+H]⁺ | arkat-usa.org |

| 6-[2-(4-Methoxybenzylidene)hydrazinyl]nicotinohydrazide | ESI | 286.2 | [M+H]⁺ | arkat-usa.org |

| LyeTx I-K-HYNIC | MALDI-ToF | 3094 | M | scielo.br |

| [Pd(H₂L)₂]Cl₂·2H₂O | MS | 815.11 | M⁺ | nih.gov |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic structure of this compound and its derivatives. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectra of hydrazone derivatives of nicotinic acid typically exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the C=N chromophore. The formation of metal complexes with these ligands leads to significant changes in the UV-Vis spectrum. spectroscopyonline.comresearchgate.net New, often colorful, absorption bands can appear in the visible region due to ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions. mdpi.com

This technique is particularly valuable for studying the formation and stability of metal complexes in solution. researchgate.net By monitoring changes in the absorbance at specific wavelengths, it is possible to determine the stoichiometry and stability constants of the resulting complexes. Furthermore, since the coordination of metal ions is often pH-dependent, UV-Vis spectroscopy can be used to study the aqueous speciation of these complexes across a range of pH values. researchgate.netnih.gov For example, studies on Ga(III) complexes with aroylhydrazones derived from nicotinic acid hydrazide used UV-Vis to determine their stability constants in a methanol/water mixture at a specific pH. researchgate.net

| Compound/Complex | Solvent/Conditions | λmax (nm) | Transition Type | Reference |

| Ga(III) complexes with N'-salicylidene-3-pyridinecarbohydrazide | Methanol/Water | Not specified | Complex formation studied | researchgate.net |

| Cu(HBP)₂ (related Cu(II) complex) | Not specified | ~401 | LMCT | mdpi.com |

| Zn(II) Schiff base complex | Not specified | ~350, ~450 | Ligand and Complex Bands | researchgate.net |

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional atomic arrangement of crystalline solids. They provide unambiguous information about molecular structure, conformation, and intermolecular interactions in the solid state.

Single crystal X-ray diffraction (SCXRD) provides the most precise and detailed structural information, including bond lengths, bond angles, and torsional angles with very high accuracy. uhu-ciqso.esfzu.cz For a successful analysis, a single crystal of the compound of suitable size and quality is required. ceitec.czuol.de The diffraction pattern produced when X-rays interact with the crystal lattice allows for the calculation of a three-dimensional electron density map, from which the positions of all atoms in the molecule can be determined. fzu.cz

| Compound | Crystal System | Space Group | Key Findings | Reference |

| 2-Hydroxyacetophenone (B1195853) nicotinic acid hydrazone (H₂ApNH) | Orthorhombic | Pca2₁ | Quasi-coplanar skeleton, E-configuration at C=N bond | researchgate.net |

| (E)-N'-(4- bromobenzylidene)-2-(4-isobutylphenyl)propanehydrazide | Not specified | Not specified | Structure confirmed by X-ray crystallography | nih.gov |

Powder X-ray diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk polycrystalline materials. libretexts.org The technique provides a characteristic "fingerprint" for a specific crystalline phase, making it ideal for phase identification, purity assessment, and detection of different polymorphic forms. americanpharmaceuticalreview.com

In the context of this compound and its derivatives, PXRD is used to confirm the identity of synthesized powders by comparing the experimental diffraction pattern with a known standard or a pattern calculated from single-crystal data. researchgate.netunesp.br It is an essential tool for quality control in synthesis. americanpharmaceuticalreview.com

Furthermore, PXRD can be employed for the quantitative analysis of mixtures, such as determining the ratio of different polymorphs in a sample. americanpharmaceuticalreview.com It is also a valuable technique for monitoring the progress of solid-state reactions or transformations. By collecting diffraction patterns at different time intervals during a reaction, one can observe the disappearance of reactant peaks and the emergence of product peaks, thus tracking the reaction kinetics. ugm.ac.idspringernature.com For example, PXRD has been used to characterize the formation of palladium(II) amino acid complexes and to study the structural changes in copper(II) complexes upon gamma irradiation. nih.govunesp.br

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Other Analytical Methods

Elemental analysis is a fundamental and routine technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. univie.ac.at This analysis provides the empirical formula of a compound, which can be compared with the theoretical values calculated from the proposed molecular formula. Agreement between the experimental and calculated values serves as a primary confirmation of the sample's purity and elemental composition. unesp.bruokerbala.edu.iq

For derivatives of this compound, CHN analysis is a crucial step in their characterization following synthesis. It is almost always reported alongside spectroscopic data to provide a complete and convincing structural proof. arkat-usa.orgresearchgate.net

| Compound | Formula | Calculated (%) | Found (%) | Reference |

| 6-[2-(4-Nitrobenzylidene)hydrazinyl]nicotinohydrazide | C₁₃H₁₁N₅O₃ | C: 54.74, H: 3.89, N: 24.55 | C: 54.27, H: 4.15, N: 24.31 | arkat-usa.org |

| 6-[2-(4-Chlorobenzylidene)hydrazinyl]nicotinohydrazide | C₁₃H₁₂ClN₅O | C: 53.89, H: 4.17, N: 24.17 | C: 52.35, H: 4.07, N: 27.72 | arkat-usa.org |

| Pd(II) Complex | PdC₁₂H₂₀N₂O₄S₂ | C: 33.77, H: 4.72, N: 6.56 | C: 33.4, H: 4.5, N: 6.3 | unesp.br |

Molar Conductance Measurements for Metal Complexes

Molar conductance (ΛM) measurements are a fundamental tool for investigating the nature of metal complexes in solution. By dissolving a complex in a suitable solvent, typically a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring the conductivity of the solution, one can determine whether the complex behaves as an electrolyte. ftstjournal.comajol.info The magnitude of the molar conductance value indicates if the anions are coordinated directly to the metal ion or if they exist as free counter-ions in the solution.

Generally, complexes are categorized as non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on, based on established molar conductance ranges for a given solvent. ajol.inforesearchgate.net For instance, in DMF, values below 40-50 Ω⁻¹cm²mol⁻¹ typically signify a non-electrolyte, where the anion is part of the coordination sphere. internationaljournalcorner.comajol.info Higher values suggest the displacement of the anion by the solvent, indicating an electrolytic nature. researchgate.net

In the study of hydrazone-based ligands structurally similar to this compound, molar conductance has been widely used to confirm the proposed structures of their metal complexes. For example, studies on complexes of nicotinic acid hydrazide [NAH] with Fe(II) and Cu(II) showed very low molar conductance values in DMSO (0.19 and 0.80 S cm² mol⁻¹, respectively), indicating that the complexes are non-electrolytic in nature. ftstjournal.com This finding supports a structure where the sulfate (B86663) anion is coordinated to the metal ion. Similarly, Co(II) and Cu(II) complexes of a Schiff base derived from nicotinic acid hydrazide and acetophenone (B1666503) exhibited molar conductance values in the range of 4 to 8 Ω⁻¹cm²mol⁻¹ in DMF, also confirming their non-electrolytic behavior. internationaljournalcorner.com

The data presented in the table below, gathered from studies on analogous nicotinic acid hydrazide complexes, illustrates how molar conductance values are used to determine the electrolytic character.

Table 1: Representative Molar Conductance Data for Metal Complexes of Nicotinic Acid Hydrazides in Solution

| Complex | Solvent | Molar Conductance (ΛM) (Ω⁻¹cm²mol⁻¹) | Electrolytic Nature |

| [Fe(NAH)₂SO₄]·3H₂O | DMSO | 0.19 | Non-electrolyte ftstjournal.com |

| [Cu(NAH)₂SO₄]·3H₂O | DMSO | 0.80 | Non-electrolyte ftstjournal.com |

| [Co(HL¹)·1,10.phen.(NO₃)₂] | DMF | 4 - 8 | Non-electrolyte internationaljournalcorner.com |

| [Cu(HL²)·1,10.phen.(Cl)₂] | DMF | 4 - 8 | Non-electrolyte internationaljournalcorner.com |

| [NiCl₂L(2-PrOH)]n | DMF | 6.2 | Non-electrolyte mdpi.com |

Note: Data is for analogous complexes of Nicotinic Acid Hydrazide (NAH) and its Schiff base derivatives (HL¹, HL², L) as representative examples.

Solid-State Reflectance Studies

Solid-state reflectance spectroscopy, also known as diffuse reflectance spectroscopy, is a powerful non-destructive technique used to study the electronic transitions in solid samples, particularly for transition metal complexes that are often sparingly soluble. This method provides valuable information about the d-d electronic transitions of the central metal ion, which are directly influenced by the geometry and nature of the coordinating ligands. du.edu.eg The positions and number of absorption bands in the visible and near-infrared regions of the spectrum can be used to infer the coordination environment (e.g., octahedral, tetrahedral, or square planar) of the metal ion. hhrc.ac.inlibretexts.org

For instance, in an octahedral Co(II) complex (d⁷ configuration), three spin-allowed transitions are typically expected, corresponding to transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. researchgate.net The observation of bands in the characteristic regions for these transitions in a reflectance spectrum would strongly support an octahedral geometry.

The following table summarizes typical electronic spectral data for analogous transition metal complexes, which helps in assigning the geometry.

Table 2: Representative Solid-State Reflectance Spectral Data and Assignments for Analogous Hydrazone Complexes

| Complex Type | Metal Ion | Observed Bands (cm⁻¹) | Assignment | Inferred Geometry |

| Co(II) Complex | Co(II) | ~10,500, ~18,000, ~26,000 | ⁴T₁g(F) → ⁴T₂g(F)⁴T₁g(F) → ⁴A₂g(F)⁴T₁g(F) → ⁴T₁g(P) | Octahedral researchgate.net |

| Ni(II) Complex | Ni(II) | ~11,000, ~16,500, ~27,000 | ³A₂g(F) → ³T₂g(F)³A₂g(F) → ³T₁g(F)³A₂g(F) → ³T₁g(P) | Octahedral researchgate.net |

| Cu(II) Complex | Cu(II) | ~14,000 - 16,000 (broad) | ²E_g → ²T₂g | Distorted Octahedral researchgate.net |

Note: The spectral data presented are typical values for high-spin octahedral complexes of hydrazone-based ligands, serving as illustrative examples.

By combining the insights from molar conductance, which clarifies the role of anions, and solid-state reflectance, which reveals the coordination geometry, a comprehensive structural elucidation of new metal complexes of this compound and its derivatives can be achieved.

Computational and Theoretical Studies on 2 Hydrazino Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to derivatives of nicotinic acid hydrazide to predict a range of molecular properties with high accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For derivatives of nicotinic acid hydrazide, these calculations are typically performed using the B3LYP (Becke's three-parameter hybrid exchange-correlation functional) method combined with various basis sets like 6-31G**, 6-311++G(d,p), or LanL2DZ. nih.govepstem.netnih.govepstem.netresearchgate.net The initial geometry for the calculations is often based on experimental data from X-ray crystallography. nih.gov The process involves optimizing the molecular structure to find the minimum energy conformation. nih.govepstem.net

The optimized geometric parameters, such as bond lengths and angles, are then often compared with experimental values. For instance, in a study on (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide, the calculated bond lengths and angles using the B3LYP/6-311++G(d,p) level of theory were found to be in good agreement with experimental data. primescholars.com Similarly, for nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide, a strong correlation between the crystal structure determined by X-ray diffraction and the theoretical geometry from DFT calculations was observed. nih.gov These studies confirm that DFT methods can accurately reproduce the molecular structures of these compounds.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Nicotinic Acid Hydrazide Derivative Data derived from studies on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide.

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| Bond Length (Å) | C7-O2 | 1.23 Å | 1.21 Å |

| C7-N1 | 1.33 Å | 1.37 Å | |

| Bond Angle (º) | O2-C7-N1 | 121.9° | 122.3° |

| O2-C7-C1 | 122.8° | 121.2° |

Source: dergipark.org.tr

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. Vibrational frequencies corresponding to Fourier-Transform Infrared (FT-IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts, are commonly calculated. nih.gov

For nicotinic acid hydrazide derivatives, theoretical vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP). scispace.com The calculated wavenumbers are often scaled to correct for systematic errors arising from anharmonicity and the use of a finite basis set. primescholars.com These theoretical spectra show good agreement with experimental FT-IR and FT-Raman spectra, helping to assign specific vibrational modes to observed peaks, such as the characteristic C=O and N-H stretching vibrations. nih.govprimescholars.com

For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Studies on various nicotinic acid hydrazide derivatives have shown that the theoretically predicted chemical shifts correlate well with the experimental values recorded in solution. nih.govnih.gov

Table 2: Selected Calculated Vibrational Frequencies for (E)-N′-(thiophen-2-ylmethylene)nicotinohydrazide (T2CNH)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3455 |

| C=O Stretch | 1735 |

| C=N Stretch | 1630 |

| Pyridine (B92270) Ring Stretch | 1588, 1570 |

Source: primescholars.com

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and reactive. dergipark.org.trresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For nicotinic acid hydrazide derivatives, MEP maps typically show negative potential (red regions) around the electronegative oxygen and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. nih.govdergipark.org.tr

Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and delocalization of electron density within the molecule, providing a quantitative picture of bonding interactions. nih.gov

Prediction of Spectroscopic Properties (e.g., IR, NMR)

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-hydrazino-nicotinic acid and its analogs, these methods are crucial for understanding their interactions with biological macromolecules and their conformational preferences.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This technique is widely used to understand the potential interactions of nicotinic acid derivatives at a molecular level. mdpi.com The process involves placing the ligand into the binding site of the target and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. nih.govmdpi.com

Studies on derivatives of nicotinic acid hydrazide have explored their interactions with various enzymatic targets. For example, docking studies have been performed against bacterial enoyl reductase and fungal cytochrome P450 14-α-sterol demethylase (CYP51) to rationalize observed antimicrobial activity. mdpi.com These studies identify key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the active site of the enzyme. mdpi.comnih.gov The results can provide a structural basis for the ligand's activity and guide the design of new compounds with potentially enhanced interactions. researchgate.net

Table 3: Example of Molecular Docking Results for a Nicotinic Acid Derivative Data from a study on dipeptide derivatives of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide against E. coli enoyl reductase.

| Compound | MolDock Score | Key Interacting Residues |

| Compound 4 | -171 to -117 (range for series) | Not specified in abstract |

| Compound 5 | -171 to -117 (range for series) | Not specified in abstract |

| Compound 9 | -171 to -117 (range for series) | Not specified in abstract |

Source: mdpi.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For molecules like this compound, which have several rotatable bonds, understanding the preferred conformation is essential. The hydrazide group (-CO-NH-NH₂) and its linkage to the pyridine ring can adopt various conformations.

Prediction of Interaction Mechanisms (e.g., gas sensing)

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the potential of this compound derivatives and their metal complexes as gas sensing materials. nih.govresearchgate.net These computational models simulate the interaction between the compound and various gas molecules to evaluate its sensitivity and selectivity.

The core of this predictive capability lies in calculating key parameters that signify a sensing event. These include adsorption energy, changes in electronic properties like the work function, and the nature of charge transfer between the compound and the target gas. nih.govnih.govumons.ac.be For instance, research on nickel complexes of the closely related nicotinic acid hydrazide has been used to model the adsorption of hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.net

The mechanism involves the gas molecule adsorbing onto the surface of the complex. DFT calculations can determine the strength of this adsorption (binding energy) and how it alters the electronic structure of the material. nih.govresearchgate.net A significant change in properties, such as electrical conductivity upon gas adsorption, suggests the material's potential for use in a chemiresistive sensor. umons.ac.bemdpi.com The calculations can also predict the recovery time, which is crucial for a reusable sensor. nih.govresearchgate.net Computational studies on related systems have shown that doping or creating defects can enhance the interaction between the sensing material and gas molecules, thereby improving sensor performance. umons.ac.bemdpi.com

The findings from these theoretical models guide the rational design of new, highly efficient, and selective gas-sensing materials. rsc.org

Table 1: Representative DFT Calculation Results for Gas Sensing Interaction (Based on data for nicotinic acid hydrazide nickel-based complexes with H₂S)

| Parameter | Value | Significance |

| Adsorption Energy | Strong (Favorable) | Indicates stable interaction between the sensor material and the gas molecule. nih.gov |

| Charge Transfer | Significant | Electron transfer modifies the electronic properties of the sensor, leading to a detectable signal. umons.ac.be |

| Work Function | Increased | An increase in the work function upon gas adsorption is a key indicator of sensing capability. nih.govresearchgate.net |

| Recovery Time | Short | Suggests the sensor can quickly return to its baseline state after the gas is removed, allowing for reuse. nih.govresearchgate.net |

Chemometric Analysis in Reaction Monitoring

Chemometrics applies statistical and mathematical methods to chemical data. In the context of reactions involving this compound and its isomers, chemometrics is a powerful tool for process analytical technology (PAT). researchgate.net It allows for real-time or near-real-time monitoring of a reaction's progress by analyzing spectroscopic data collected during the synthesis. rsc.orgnih.gov

This approach offers a detailed understanding of reaction profiles, helps identify reaction endpoints, and can provide insights into reaction kinetics without the need for isolating products at intermediate stages. rsc.orgrsc.org Techniques like Infrared (IR) spectroscopy and Powder X-ray Diffraction (PXRD) are often used to generate the data, which is then processed using multivariate analysis methods. rsc.orgresearchgate.net

Principal Component Analysis (PCA) for Reaction Profiles

Principal Component Analysis (PCA) is a cornerstone of chemometric analysis used for monitoring the synthesis of compounds derived from nicotinic acid hydrazides. rsc.orgrsc.org It is a data reduction technique that transforms a large set of correlated variables (e.g., absorbance values at different wavenumbers from an IR spectrum) into a smaller set of uncorrelated variables known as principal components (PCs). arxiv.orgelementlabsolutions.com

The process involves collecting spectroscopic data (e.g., IR-ATR spectra) at various time intervals throughout a chemical reaction, such as the formation of a hydrazone from this compound and an aldehyde. rsc.orgrsc.org Each spectrum represents a snapshot of the reaction mixture's composition. PCA decomposes this collection of spectra to identify the most significant sources of variation. nih.govrsc.org

Typically, the first principal component (PC1) accounts for the largest portion of the variance in the data, often corresponding to the conversion of reactants into products. mdpi.com The second principal component (PC2) captures the next largest amount of variance. By plotting the PCA scores (the projection of each data point onto the principal components) over time, a reaction profile is generated. rsc.orgmdpi.com This plot provides a clear visual representation of the reaction's progress, showing when the reaction has started, how it is progressing, and, crucially, when it has reached completion. rsc.orgrsc.org The adequacy of this method is often validated by comparing the final spectrum with that of the pure, isolated product. rsc.orgrsc.org

Table 2: Illustrative PCA Scores for a Hypothetical Reaction Monitored by IR Spectroscopy

| Reaction Time (minutes) | PC1 Score | PC2 Score | Interpretation |

| 0 | -2.5 | 0.1 | Represents the initial state (reactants only). |

| 10 | -1.2 | 0.5 | Reaction is progressing, composition is changing. |

| 20 | 0.3 | 0.2 | Mid-point of the reaction. |

| 30 | 1.8 | -0.3 | Reaction is nearing completion. |

| 40 | 2.4 | -0.2 | The scores have stabilized, indicating the reaction has finished. |

| 50 | 2.4 | -0.2 | Confirms stability; no further change in composition. |

Applications of 2 Hydrazino Nicotinic Acid in Chemical Research

Role in Radiopharmaceutical Chemistry as a Bifunctional Chelator (HYNIC)

In the field of radiopharmaceutical chemistry, 2-hydrazino-nicotinic acid, commonly referred to as HYNIC, plays a crucial role as a bifunctional chelator. researchgate.net A bifunctional chelator is a molecule that possesses two distinct functional components: one part that strongly binds to a metal radionuclide and another part that can be covalently attached to a biologically active molecule. rsc.org This dual functionality allows for the targeted delivery of radioactivity to specific sites within the body, a cornerstone of molecular imaging and targeted radiotherapy.

Chemical Conjugation to Biomolecules (e.g., Peptides, Antibodies)

The carboxylic acid group of this compound provides a convenient handle for its conjugation to various biomolecules. This is typically achieved by activating the carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. trilinkbiotech.comnih.gov This activated form, often referred to as S-HYNIC, readily reacts with primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) on proteins, peptides, and other amine-containing biomolecules. nih.govbiotechniques.com This reaction forms a stable amide bond, effectively tethering the HYNIC chelator to the biological targeting vector. explorationpub.com

The conjugation process can be optimized by controlling factors such as pH, temperature, and the molar ratio of the reactants to ensure efficient labeling while preserving the biological activity of the biomolecule. nih.gov For instance, studies have shown that conjugation is most efficient at a pH of 8.2 and lower temperatures (0°C). nih.gov However, a high degree of substitution with HYNIC can sometimes negatively impact the biological function of the protein, necessitating a careful balance between labeling efficiency and the preservation of biological activity. nih.gov